2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid
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Overview
Description
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and methyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone in the presence of a base can lead to the formation of the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-Amino-4-(1H-pyrazol-1-yl)butanoic acid: Another amino acid derivative with a pyrazole ring.
4-(3-Methyl-1H-pyrazol-1-yl)butanoic acid: A related compound with a different substitution pattern.
Uniqueness
2-Amino-2-methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanoic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-2-methyl-4-(3-methylpyrazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7-4-5-13(12-7)8(2)6-10(3,11)9(14)15/h4-5,8H,6,11H2,1-3H3,(H,14,15) |
InChI Key |
RHSLIRLHGPNLJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(C)CC(C)(C(=O)O)N |
Origin of Product |
United States |
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